3-(9H-carbazol-3-yl)propan-1-ol

Catalog No.
S6460294
CAS No.
1897292-71-5
M.F
C15H15NO
M. Wt
225.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(9H-carbazol-3-yl)propan-1-ol

CAS Number

1897292-71-5

Product Name

3-(9H-carbazol-3-yl)propan-1-ol

Molecular Formula

C15H15NO

Molecular Weight

225.3

Synthesis

3-(9H-carbazol-3-yl)propan-1-ol can be synthesized through various methods. One reported method involves reacting 3-carbazole boronic acid with 3-bromopropan-1-ol under Suzuki-Miyaura coupling conditions [].

Crystal Structure

Studies on the crystal structure of 3-(9H-carbazol-3-yl)propan-1-ol reveal interesting features. The molecule exhibits a near-planar conformation with the dihedral angle between the benzene rings being minimal []. The propanol side chain adopts a gauche conformation []. Additionally, hydrogen bonding between molecules is observed in the crystal lattice [].

3-(9H-carbazol-3-yl)propan-1-ol is an organic compound featuring a carbazole moiety attached to a propan-1-ol side chain. The molecular formula for this compound is C15_{15}H15_{15}NO, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. The structure consists of a tricyclic system formed by two fused benzene rings and a nitrogen-containing five-membered ring, with the propanol group linked to the nitrogen atom of the carbazole. This compound exhibits unique physical and chemical properties due to its heterocyclic aromatic structure, which plays a crucial role in its biological activity and potential applications in medicinal chemistry .

3-(9H-carbazol-3-yl)propan-1-ol can undergo several chemical transformations:

  • Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: It can be reduced to yield various alcohols or amines.
  • Substitution Reactions: The compound is capable of participating in nucleophilic or electrophilic substitution reactions, leading to the formation of diverse derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions often require specific solvents and temperature controls to optimize yields and selectivity .

The biological activity of 3-(9H-carbazol-3-yl)propan-1-ol has been explored in various studies, highlighting its potential as a pharmacological agent. Its unique structure allows it to interact with specific molecular targets such as enzymes and receptors, potentially modulating their activities. Research indicates that compounds with carbazole structures may exhibit anticancer, antimicrobial, and anti-inflammatory properties. This compound's ability to form hydrogen bonds enhances its interactions with biological macromolecules, contributing to its bioactivity .

The synthesis of 3-(9H-carbazol-3-yl)propan-1-ol typically involves the following steps:

  • Preparation of Carbazole: Carbazole is synthesized from phenyl derivatives through cyclization reactions.
  • Formation of Propanol Linkage: The alcohol group is introduced via nucleophilic substitution using 3-bromo-1-propanol in the presence of a strong base like sodium hydride.
  • Purification: The product is purified using techniques such as column chromatography to isolate pure crystals.

The synthesis may also involve variations in reaction conditions such as temperature and solvent choice to optimize yield and purity .

3-(9H-carbazol-3-yl)propan-1-ol has several notable applications:

  • Pharmaceutical Development: Due to its biological activity, it can serve as a lead compound for developing new drugs targeting various diseases.
  • Material Science: Its unique structural properties make it suitable for applications in organic electronics and photonics.
  • Research Tool: It can be used in biochemical studies to explore enzyme mechanisms or receptor interactions due to its ability to modulate biological pathways .

Studies on the interactions of 3-(9H-carbazol-3-yl)propan-1-ol with biological targets have shown that it can influence various signaling pathways. For instance, it may interact with proteins involved in cancer cell proliferation or inflammation. Such interactions are often characterized using techniques like surface plasmon resonance or fluorescence spectroscopy, which help elucidate binding affinities and mechanisms of action .

Several compounds share structural similarities with 3-(9H-carbazol-3-yl)propan-1-ol, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholino)propan-2-olMorpholine ring instead of propanolEnhanced solubility and bioactivity
1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholino)butan-2-olLonger carbon chainPotentially different pharmacokinetics
1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholino)propan-2-oneKetone group instead of hydroxylDifferent reactivity profile

These compounds highlight the versatility of carbazole derivatives, with variations in functional groups leading to distinct chemical behaviors and biological activities. The uniqueness of 3-(9H-carbazol-3-yl)propan-1-ol lies in its specific combination of functional groups that allow for targeted interactions with biological systems .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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